molecular formula C20H19N5O7 B10948128 5-({4-[(1Z)-1-{2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid

5-({4-[(1Z)-1-{2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid

Cat. No.: B10948128
M. Wt: 441.4 g/mol
InChI Key: MHTGVAZSKHOYEH-XKZIYDEJSA-N
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Description

5-{[4-(1-{(Z)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID: is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(1-{(Z)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID typically involves multiple steps:

    Formation of the Nitro-Pyrazole Moiety: This step involves the nitration of pyrazole, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Synthesis of the Hydrazone Intermediate: The nitro-pyrazole is then reacted with a hydrazine derivative to form the hydrazone intermediate. This reaction usually requires a solvent such as ethanol and is carried out under reflux conditions.

    Coupling with Furoic Acid: The hydrazone intermediate is then coupled with a furoic acid derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This step is typically performed in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate to introduce additional functional groups or modify existing ones.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted hydrazones or other derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-{[4-(1-{(Z)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro-pyrazole derivatives on cellular processes. Its ability to undergo various chemical reactions makes it a useful tool for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its nitro-pyrazole moiety is known for its biological activity, and modifications to the furoic acid core can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-{[4-(1-{(Z)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID is likely related to its ability to interact with specific molecular targets. The nitro-pyrazole moiety can participate in redox reactions, potentially affecting cellular redox balance. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    5-{[4-(1-{(Z)-2-[3-(4-AMINO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID: Similar structure but with an amino group instead of a nitro group.

    5-{[4-(1-{(Z)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The uniqueness of 5-{[4-(1-{(Z)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID lies in its combination of a nitro-pyrazole moiety with a furoic acid core. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C20H19N5O7

Molecular Weight

441.4 g/mol

IUPAC Name

5-[[4-[(Z)-C-methyl-N-[3-(4-nitropyrazol-1-yl)propanoylamino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C20H19N5O7/c1-13(22-23-19(26)8-9-24-11-15(10-21-24)25(29)30)14-2-4-16(5-3-14)31-12-17-6-7-18(32-17)20(27)28/h2-7,10-11H,8-9,12H2,1H3,(H,23,26)(H,27,28)/b22-13-

InChI Key

MHTGVAZSKHOYEH-XKZIYDEJSA-N

Isomeric SMILES

C/C(=N/NC(=O)CCN1C=C(C=N1)[N+](=O)[O-])/C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O

Canonical SMILES

CC(=NNC(=O)CCN1C=C(C=N1)[N+](=O)[O-])C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O

Origin of Product

United States

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